molecular formula C16H18ClN3O3S B12267735 4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12267735
M. Wt: 367.9 g/mol
InChI Key: ZQFLDRUXKGQBPB-UHFFFAOYSA-N
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Description

4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two morpholine rings and a chloro substituent on the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as thionyl chloride . The process may also include steps like cyclization and reduction reactions to achieve the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques like column chromatography or recrystallization can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like nitro or amino groups .

Mechanism of Action

The mechanism of action of 4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core with two morpholine rings and a chloro substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H18ClN3O3S/c17-11-2-1-3-13-14(11)18-16(24-13)20-6-9-23-12(10-20)15(21)19-4-7-22-8-5-19/h1-3,12H,4-10H2

InChI Key

ZQFLDRUXKGQBPB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC4=C(S3)C=CC=C4Cl

Origin of Product

United States

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